

Spectroscopic comparison of 3-Diethylamino-1-propanol and its analogs

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Compound of Interest

Compound Name: 3-Diethylamino-1-propanol

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A Spectroscopic Showdown: 3-Diethylamino-1-propanol and Its Analogs

In the landscape of chemical research and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of **3-Diethylamino-1-propanol** and its structurally related analogs: 3-Dimethylamino-1-propanol, 3-Diisopropylamino-1-propanol, and 2-Diethylamino-ethanol. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational information necessary for compound identification, characterization, and differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **3-Diethylamino-1-propanol** and its selected analogs. These values have been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (CDCl₃, ppm)

Compound	-CH ₂ -OH	-N-CH ₂ - (adjacent to N)	-CH ₂ - (middle of chain)	N-CH(CH ₃) ₂	N-CH ₂ -CH ₃	N-CH(CH ₃) ₂	N-CH ₂ -CH ₃	-OH
3-Diethylamino-1-propanol	~3.7 (t)	~2.5 (t)	~1.7 (quint)	-	~2.5 (q)	-	~1.0 (t)	Variable
3-Dimethylamino-1-propanol	~3.7 (t)	~2.4 (t)	~1.7 (quint)	-	-	~2.2 (s)	-	Variable
3-Diisopropylamino-1-propanol	~3.6 (t)	~2.6 (t)	~1.6 (quint)	~3.0 (sept)	-	-	~1.0 (d)	Variable
2-Diethylamino-ethanol	~3.6 (t)	~2.6 (t)	-	-	~2.5 (q)	-	~1.0 (t)	Variable

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), and sept (septet).

¹³C NMR Spectral Data (CDCl₃, ppm)

Compound	-CH ₂ -OH	-N-CH ₂ - (adjacent to N)	-CH ₂ - (middle of chain)	N- CH(CH ₃) 2	N-CH ₂ - CH ₃	N- CH(CH ₃) 2	N-CH ₂ - CH ₃
3-Diethylamino-1-propanol	~62	~52	~28	-	~47	-	~12
3-Dimethylamino-1-propanol	~62	~57	~28	-	-	~45	-
3-Diisopropylamino-1-propanol	~63	~48	~29	~51	-	-	~19
2-Diethylamino-ethanol	~60	~52	-	-	~48	-	~12

Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch (broad)	C-H Stretch	C-N Stretch	C-O Stretch
3-Diethylamino-1-propanol	~3300	~2970, 2930, 2870	~1150	~1050
3-Dimethylamino-1-propanol	~3350	~2950, 2860, 2820	~1160	~1060
3-Diisopropylamino-1-propanol	~3300	~2970, 2930, 2870	~1140	~1040
2-Diethylamino-ethanol	~3300	~2970, 2930, 2870	~1160	~1070

Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

Compound	Molecular Ion (M ⁺)	[M-R] ⁺ (α-cleavage)	Other Key Fragments
3-Diethylamino-1-propanol	131	100, 86	58, 44
3-Dimethylamino-1-propanol	103	72, 58	44, 42
3-Diisopropylamino-1-propanol	159	114	100, 72
2-Diethylamino-ethanol	117	86	58, 44

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the liquid analyte is dissolved in ~0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm downfield from TMS.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl_3 solvent signal (δ 77.16 ppm) or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Data Acquisition:** The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. Data is typically presented as percent transmittance versus wavenumber (cm^{-1}).

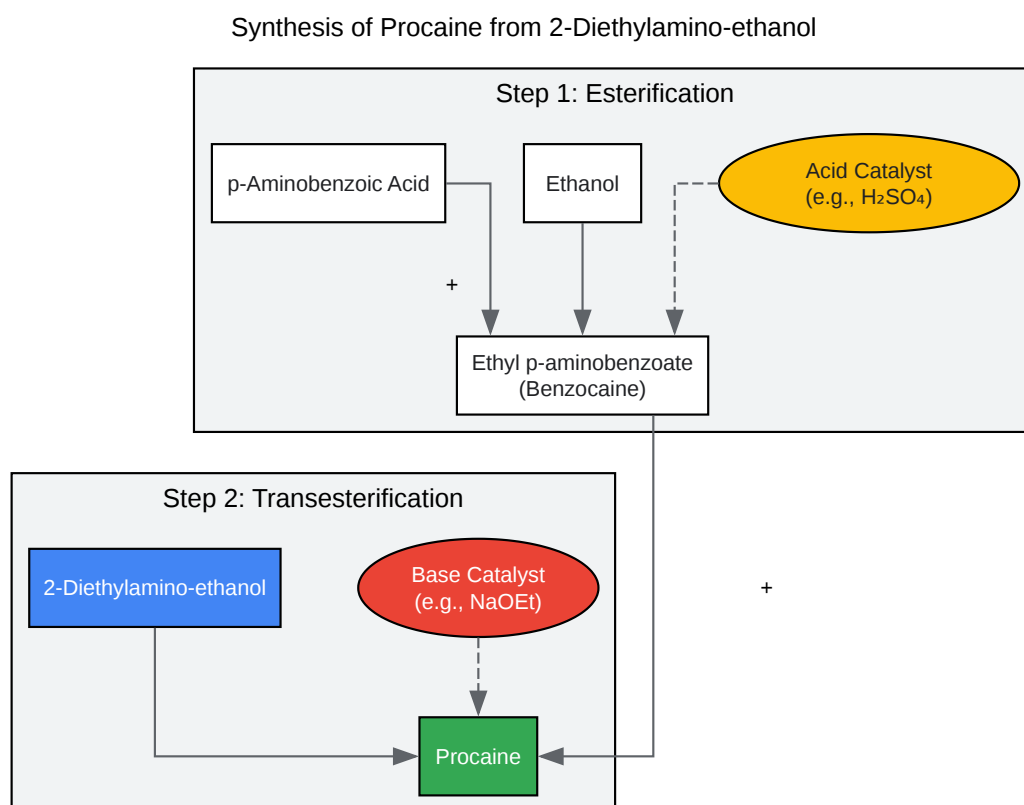
Mass Spectrometry (MS)

- **Sample Introduction:** The liquid sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC).
- **Ionization:** Electron Ionization (EI) is a common method for these types of molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The resulting mass spectrum plots the relative abundance of each fragment versus its m/z value.

Visualization of a Relevant Synthetic Pathway

The following diagram illustrates a common application of 2-Diethylamino-ethanol in the synthesis of the local anesthetic procaine. This two-step process highlights the utility of these amino alcohols as building blocks in pharmaceutical chemistry.



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Synthesis of Procaine Workflow

This guide provides a foundational spectroscopic comparison of **3-Diethylamino-1-propanol** and its analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in their efforts to identify, characterize, and utilize these versatile chemical compounds.

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